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Compound of Interest

Compound Name: 5-Amino-2-fluoroisonicotinic acid

Cat. No.: B064571 Get Quote

Introduction
5-Amino-2-fluoroisonicotinic acid, a substituted pyridine derivative, represents a significant

scaffold in medicinal chemistry and materials science. Its unique electronic and structural

properties, conferred by the interplay of an aromatic system with electron-donating (amino) and

electron-withdrawing (fluoro, carboxylic acid) groups, make it a versatile building block.

Accurate and comprehensive characterization of this molecule is paramount for its effective

utilization in research and development. This guide provides an in-depth analysis of the

spectroscopic data for 5-Amino-2-fluoroisonicotinic acid, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The

methodologies presented herein are grounded in established principles and validated through

extensive field application, ensuring both scientific rigor and practical utility for researchers,

scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview
The structural attributes of 5-Amino-2-fluoroisonicotinic acid dictate its spectroscopic

signature. The pyridine ring provides a rigid framework, with the substituents influencing the

electron distribution and, consequently, the chemical environment of each atom. This guide will

dissect the ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the electronic environment of the

hydrogen, carbon, and fluorine nuclei. The IR spectrum will reveal the characteristic vibrational

modes of the functional groups, while mass spectrometry will provide insights into the

molecule's mass and fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in

solution. For 5-Amino-2-fluoroisonicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR

provides a complete picture of the molecule's connectivity and electronic landscape.

¹H NMR Spectroscopy
The proton NMR spectrum of 5-Amino-2-fluoroisonicotinic acid is expected to show distinct

signals for the aromatic protons and the exchangeable protons of the amino and carboxylic

acid groups. The chemical shifts are influenced by the electronic effects of the substituents and

the solvent used.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 br s 1H -COOH

~7.8 s 1H H-6

~6.8 d 1H H-3

~6.0 br s 2H -NH₂

Interpretation and Rationale:

-COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad

singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding and

its acidic nature.

Aromatic Protons: The pyridine ring contains two protons. The H-6 proton is expected to be a

singlet due to the absence of adjacent protons. The H-3 proton will appear as a doublet due

to coupling with the fluorine atom at the 2-position. The electron-donating amino group at the

5-position will shield the adjacent H-6 and the distant H-3 protons, shifting them upfield

compared to unsubstituted isonicotinic acid.
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-NH₂ Protons: The amino protons will appear as a broad singlet. Their chemical shift can

vary depending on concentration, temperature, and solvent due to hydrogen bonding and

exchange.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts are highly sensitive to the electronic environment created by the substituents.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Assignment

~165 C-4 (COOH)

~160 (d) C-2

~148 C-5

~140 C-6

~115 (d) C-3

Interpretation and Rationale:

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C-4) is expected at the most

downfield position, typically around 165 ppm.

Fluorine-Coupled Carbons: The carbons directly bonded to or in close proximity to the

fluorine atom will exhibit splitting (coupling). C-2, being directly attached to the fluorine, will

show a large one-bond coupling constant (¹JCF). C-3 will show a smaller two-bond coupling

constant (²JCF).

Substituent Effects: The amino group at C-5 will cause a significant upfield shift for C-5 and a

smaller upfield shift for the ortho (C-6) and para (C-4) carbons. The fluorine at C-2 will cause

a large downfield shift for C-2.

¹⁹F NMR Spectroscopy
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¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The

chemical shift is very sensitive to the electronic environment.

Predicted ¹⁹F NMR Data (DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Assignment

~ -70 to -90 d F at C-2

Interpretation and Rationale:

The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. For

a fluoropyridine, the chemical shift is expected in the range of -70 to -90 ppm relative to a

standard like CFCl₃. The signal will appear as a doublet due to coupling with the adjacent H-

3 proton.

Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of 5-Amino-2-
fluoroisonicotinic acid.

Materials:

5-Amino-2-fluoroisonicotinic acid sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 5-Amino-2-fluoroisonicotinic acid.
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Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is

a suitable solvent for many polar organic compounds and will allow for the observation of

exchangeable protons (-COOH and -NH₂).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

¹⁹F NMR Acquisition:

Acquire a proton-coupled ¹⁹F NMR spectrum.

Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to

-150 ppm).
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra correctly.

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50

ppm, δC ≈ 39.52 ppm).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on

its functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad N-H stretching (amino group)

3300-2500 Broad
O-H stretching (carboxylic

acid)

~1700 Strong
C=O stretching (carboxylic

acid)

~1620 Strong
C=C and C=N stretching

(aromatic ring)

~1580 Medium N-H bending (amino group)

~1250 Strong
C-O stretching (carboxylic

acid)

~1100 Strong C-F stretching
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Interpretation and Rationale:

N-H and O-H Stretching: The amino and carboxylic acid groups will give rise to broad

absorption bands in the high-frequency region due to hydrogen bonding.

C=O Stretching: The carbonyl group of the carboxylic acid will produce a strong, sharp peak

around 1700 cm⁻¹.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will

appear in the 1620-1400 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond will have a strong absorption in the fingerprint

region, typically around 1100 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy
Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of solid 5-
Amino-2-fluoroisonicotinic acid.

Method: Attenuated Total Reflectance (ATR)

ATR is a convenient method for solid samples requiring minimal preparation.

Materials:

5-Amino-2-fluoroisonicotinic acid sample (solid)

FTIR spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

Background Spectrum:
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Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with

isopropanol and allow it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small amount of the solid 5-Amino-2-fluoroisonicotinic acid powder onto the

center of the ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Collect the sample spectrum. A typical measurement consists of 16-32 scans at a

resolution of 4 cm⁻¹.

Data Processing and Cleanup:

The software will automatically subtract the background spectrum from the sample

spectrum.

Label the significant peaks in the spectrum.

After analysis, release the pressure, remove the sample, and clean the ATR crystal

thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is

a soft ionization technique well-suited for polar molecules like 5-Amino-2-fluoroisonicotinic
acid.

Predicted Mass Spectrum Data (ESI+)
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m/z Interpretation

157.04 [M+H]⁺ (Molecular ion + proton)

139.03 [M+H - H₂O]⁺

111.03 [M+H - HCOOH]⁺

Interpretation and Rationale:

Molecular Ion: The molecular weight of 5-Amino-2-fluoroisonicotinic acid (C₆H₅FN₂O₂) is

156.12 g/mol . In positive ion ESI, the molecule is expected to be protonated, giving a

molecular ion peak [M+H]⁺ at m/z 157.04.

Fragmentation:

A common fragmentation pathway for carboxylic acids is the loss of water (18 Da) from the

protonated molecular ion, leading to a peak at m/z 139.03.

Another characteristic fragmentation is the loss of formic acid (46 Da) from the protonated

molecular ion, resulting in a peak at m/z 111.03.

Experimental Protocol: Electrospray Ionization
Mass Spectrometry (ESI-MS)
Objective: To determine the accurate mass of 5-Amino-2-fluoroisonicotinic acid and analyze

its primary fragmentation pattern.

Materials:

5-Amino-2-fluoroisonicotinic acid sample

High-purity solvent (e.g., methanol or acetonitrile/water mixture)

Formic acid (for promoting ionization)

LC-MS system (e.g., a quadrupole or time-of-flight mass spectrometer with an ESI source)
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Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

Add a small amount of formic acid (e.g., 0.1% v/v) to the final solution to facilitate

protonation in positive ion mode.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass

accuracy.

Set up the ESI source in positive ion mode.

Optimize source parameters such as capillary voltage, nebulizing gas flow, and drying gas

temperature.

Sample Infusion and Data Acquisition:

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10

µL/min) using a syringe pump.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

If fragmentation analysis is desired, perform a tandem MS (MS/MS) experiment by

selecting the [M+H]⁺ ion (m/z 157.04) as the precursor and applying collision-induced

dissociation (CID) to generate fragment ions.

Data Analysis:

Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value.

Analyze the masses of the fragment ions to propose a fragmentation pathway.
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Caption: Workflow for spectroscopic characterization.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary

suite of tools for the comprehensive characterization of 5-Amino-2-fluoroisonicotinic acid.

This guide has detailed the expected spectroscopic data, the underlying principles for their

interpretation, and robust experimental protocols for their acquisition. By following these

methodologies, researchers can confidently verify the structure and purity of this important

chemical entity, paving the way for its successful application in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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